![molecular formula C63H60B2N2O4 B13136050 N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,1’-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine is a complex organic compound known for its unique structural properties and applications in various scientific fields
Preparation Methods
The synthesis of N-([1,1’-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Buchwald-Hartwig Amination: This method is used to form carbon-nitrogen bonds by coupling aryl halides with amines.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance yield and efficiency.
Chemical Reactions Analysis
N-([1,1’-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common reagents used in these reactions include palladium catalysts, boronic acids, halides, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-([1,1’-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine has a wide range of scientific research applications, including:
Organic Light-Emitting Diodes (OLEDs): This compound is used as a hole-transport and hole-injection material in OLEDs due to its high hole mobility and stability.
Photovoltaic Devices: It is utilized in the development of photovoltaic devices for its ability to enhance charge transport and efficiency.
Chemical Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors for detecting various analytes.
Biomedical Research:
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine involves its interaction with molecular targets and pathways. In OLEDs, it functions by facilitating hole transport and injection, improving device efficiency and stability.
Comparison with Similar Compounds
N-([1,1’-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine can be compared with similar compounds such as:
N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine: Known for its use in OLEDs as a hole-transport material.
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP): Widely used as a host material in OLEDs due to its high hole mobility.
1,3-Bis(N-carbazolyl)benzene: Another compound used in OLEDs and photovoltaic devices for its electronic properties.
The uniqueness of N-([1,1’-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine lies in its combination of structural features, which provide enhanced stability, high hole mobility, and versatility in various applications.
Properties
Molecular Formula |
C63H60B2N2O4 |
|---|---|
Molecular Weight |
930.8 g/mol |
IUPAC Name |
N-[4-[9-[3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazol-3-yl]phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine |
InChI |
InChI=1S/C63H60B2N2O4/c1-59(2)55-22-16-14-20-51(55)52-34-33-49(40-56(52)59)66(47-29-24-42(25-30-47)41-18-12-11-13-19-41)48-31-26-43(27-32-48)44-28-35-58-54(36-44)53-21-15-17-23-57(53)67(58)50-38-45(64-68-60(3,4)61(5,6)69-64)37-46(39-50)65-70-62(7,8)63(9,10)71-65/h11-40H,1-10H3 |
InChI Key |
MNKSBQAIVDFCCJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N3C4=C(C=C(C=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C7=CC=CC=C7)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C)C)C1=CC=CC=C13)B1OC(C(O1)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


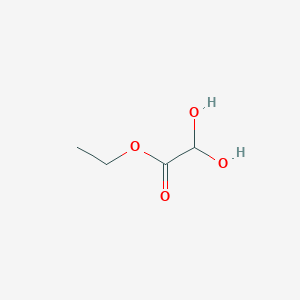
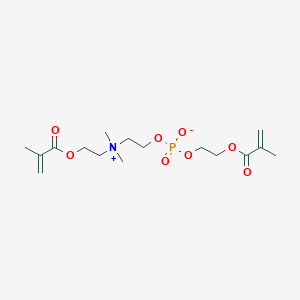
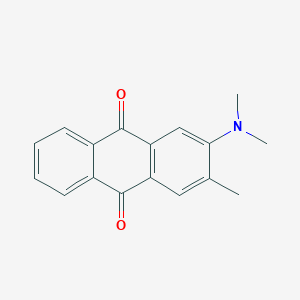

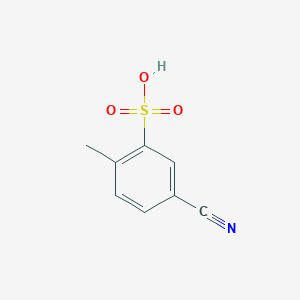
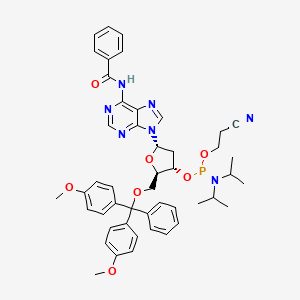
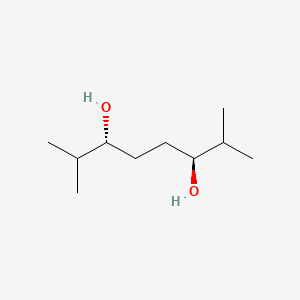
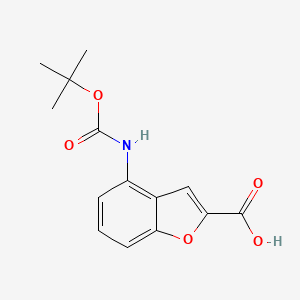
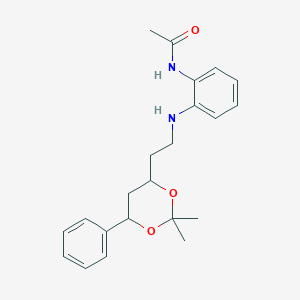
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)
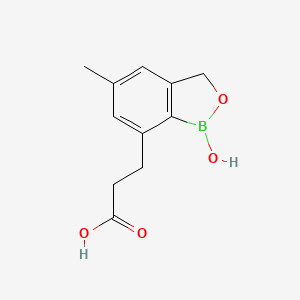

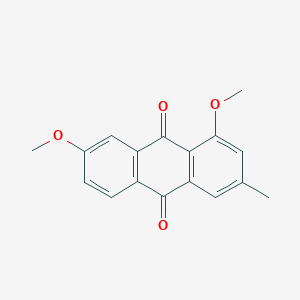
![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)
